molecular formula C17H17BrN2O3 B11657899 5-bromo-2-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

5-bromo-2-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11657899
M. Wt: 377.2 g/mol
InChI Key: HTUSWVANCOOIOL-YBFXNURJSA-N
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Description

5-Bromo-2-ethoxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide is a chemical compound with the molecular formula C₁₇H₁₇BrN₂O₃ It belongs to the class of hydrazides and contains a bromine atom, an ethoxy group, and a substituted benzene ring

Preparation Methods

Synthetic Routes:: The synthetic route for 5-bromo-2-ethoxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-methoxybenzohydrazide. The reaction proceeds via the Schiff base formation between the aldehyde and hydrazide functional groups.

Reaction Conditions::
  • Reactants: 5-bromo-2-ethoxybenzaldehyde, 2-methoxybenzohydrazide
  • Solvent: Ethanol or another suitable solvent
  • Catalyst: None required
  • Temperature: Room temperature
  • Reaction Time: A few hours

Industrial Production Methods:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

Chemical Reactions Analysis

5-Bromo-2-ethoxy-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The bromine atom can be substituted with other functional groups.

Common reagents and conditions:

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major products:

  • Oxidation: The imine may be converted to an oxime or other functional groups.
  • Reduction: The imine can be reduced to the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: Exploration as a scaffold for drug development.

    Biological Studies: Investigation of its interactions with biological targets.

    Industry: Possible use in organic synthesis or materials science.

Mechanism of Action

The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific molecular targets or pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

While no direct analogs are mentioned, researchers may compare this compound with related hydrazides or benzaldehyde derivatives to highlight its uniqueness.

Properties

Molecular Formula

C17H17BrN2O3

Molecular Weight

377.2 g/mol

IUPAC Name

5-bromo-2-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H17BrN2O3/c1-3-23-16-9-8-13(18)10-14(16)17(21)20-19-11-12-6-4-5-7-15(12)22-2/h4-11H,3H2,1-2H3,(H,20,21)/b19-11+

InChI Key

HTUSWVANCOOIOL-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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